molecular formula C18H16N2OS2 B2491011 3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034397-11-8

3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2491011
CAS No.: 2034397-11-8
M. Wt: 340.46
InChI Key: UXNUGAUQRVTOFL-UHFFFAOYSA-N
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Description

3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a methylthio group and a thiophenyl-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the methylthio group and the thiophenyl-pyridinyl moiety through a series of substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
  • 3-(methylthio)-N-((2-(furan-3-yl)pyridin-4-yl)methyl)benzamide
  • 3-(methylthio)-N-((2-(pyridin-3-yl)pyridin-4-yl)methyl)benzamide

Uniqueness

3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is unique due to the specific positioning of the thiophenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. Comparatively, similar compounds with different heterocyclic rings or substitution patterns may exhibit distinct properties and applications.

Properties

IUPAC Name

3-methylsulfanyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-22-16-4-2-3-14(10-16)18(21)20-11-13-5-7-19-17(9-13)15-6-8-23-12-15/h2-10,12H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNUGAUQRVTOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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